3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

Catalog No.
S12089155
CAS No.
M.F
C21H13BrCl2N2O3
M. Wt
492.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5...

Product Name

3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

IUPAC Name

3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

Molecular Formula

C21H13BrCl2N2O3

Molecular Weight

492.1 g/mol

InChI

InChI=1S/C21H13BrCl2N2O3/c1-28-18-6-2-11(8-15(18)22)20(27)25-13-4-7-19-17(10-13)26-21(29-19)14-9-12(23)3-5-16(14)24/h2-10H,1H3,(H,25,27)

InChI Key

FBVTZFVUYAKEBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)Br

3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide is a complex organic compound classified as a benzoxazole derivative. Benzoxazoles are bicyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The compound features a bromine atom, two chlorine atoms, and a methoxy group, which contribute to its unique chemical behavior and potential therapeutic applications. Its molecular formula is C22H15BrCl2N2O3C_{22}H_{15}BrCl_2N_2O_3, with a molecular weight of approximately 506.2 g/mol.

Typical of aromatic compounds:

  • Oxidation: The presence of the bromine and chlorine substituents allows for oxidation reactions that can yield quinones or other oxidized products when treated with strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into amines or alcohols.
  • Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common due to the reactivity of the aromatic rings. This allows for further functionalization of the compound.

3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide exhibits promising biological activity. It has been investigated for its potential as:

  • Antimicrobial Agent: The compound shows activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Agent: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving the modulation of specific molecular targets.

The exact mechanisms of action involve binding to enzymes or receptors, altering their activity and leading to biological effects relevant to disease treatment.

The synthesis of 3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide typically involves several steps:

  • Formation of the Benzoxazole Core: This can be achieved through the condensation of 2-aminophenol with appropriate aldehydes or ketones.
  • Bromination and Chlorination: Subsequent reactions introduce bromine and chlorine substituents at specific positions on the aromatic rings.
  • Methoxy Group Introduction: The methoxy group can be added through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
  • Final Amide Formation: The final step involves coupling the benzoxazole derivative with an amine to form the amide bond.

Optimized reaction conditions are essential for maximizing yield and purity during synthesis.

This compound has several applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting microbial infections or cancer.
  • Material Science: Utilized in creating new materials with specific electronic or optical properties due to its unique structure.
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules.

Interaction studies have focused on understanding how 3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide interacts with biological targets:

  • Enzyme Inhibition: The compound's ability to inhibit certain enzymes involved in metabolic pathways has been explored, providing insights into its potential therapeutic effects.
  • Receptor Binding: Investigations into how the compound binds to specific receptors have revealed its potential role in modulating biological processes.

These studies are crucial for elucidating the pharmacological profile of the compound.

Several compounds share structural similarities with 3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide:

Compound NameStructural FeaturesBiological Activity
3-Bromo-2,5-dichloro-2-hydroxybenzophenoneHalogenated aromatic structureAntimicrobial properties
4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1Comparable bromine and chlorine substitutionsPotential anticancer activity

Uniqueness

The uniqueness of 3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide lies in its combination of functional groups that confer distinct chemical properties and biological activities. Its benzoxazole core enhances its substrate scope and functionalization potential compared to similar compounds. The strategic placement of halogens and methoxy groups further differentiates it from other derivatives in medicinal chemistry.

Benzoxazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to an oxazole moiety. Their medicinal relevance dates to the mid-20th century, with natural benzoxazoles like calcimycin exhibiting ionophoric properties. Synthetic derivatives gained prominence in the 1990s as kinase inhibitors and antimicrobial agents. The structural flexibility of benzoxazoles allows for substitutions at multiple positions, enabling fine-tuning of electronic, steric, and pharmacokinetic properties. For instance, the introduction of electron-withdrawing groups (e.g., halogens) enhances metabolic stability and target binding affinity, as seen in FDA-approved drugs such as flunoxaprofen.

The compound 3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide exemplifies modern benzoxazole engineering. Its design leverages halogen atoms (Br, Cl) to modulate lipophilicity and a methoxy group to influence electronic effects, potentially optimizing interactions with biological targets.

Significance of Halogen-Substituted Aromatic Compounds in Drug Design

Halogenation is a cornerstone of medicinal chemistry, with over 30% of small-molecule drugs containing halogens. Chlorine and bromine impart distinct advantages:

  • Chlorine: Enhances binding via halogen bonding with protein residues (e.g., carbonyl oxygens).
  • Bromine: Provides greater polarizability, improving van der Waals interactions in hydrophobic pockets.

In 3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide, the 2,5-dichlorophenyl group likely stabilizes the benzoxazole core through intramolecular interactions, while the bromine atom at position 3 may facilitate interactions with enzymatic active sites. The methoxy group at position 4 could enhance solubility and modulate electron density within the aromatic system.

XLogP3

6.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

489.94866 g/mol

Monoisotopic Mass

489.94866 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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